METHYL 4-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
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Overview
Description
METHYL 4-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multiple steps. One common method includes the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
METHYL 4-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 4-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets METHYL 4-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific fields .
Properties
IUPAC Name |
methyl 4-[3-[(4-methoxyphenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-16-9-3-13(4-10-16)12-21-17-11-18(23)22(19(17)24)15-7-5-14(6-8-15)20(25)27-2/h3-10,17,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGILRBMKNCUBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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